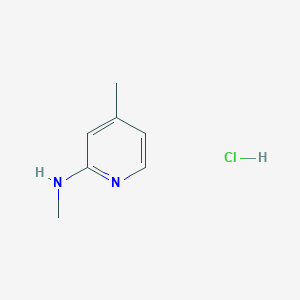

N,4-dimethylpyridin-2-amine hydrochloride

CAS No.: 1354960-21-6

Cat. No.: VC2828196

Molecular Formula: C7H11ClN2

Molecular Weight: 158.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354960-21-6 |

|---|---|

| Molecular Formula | C7H11ClN2 |

| Molecular Weight | 158.63 g/mol |

| IUPAC Name | N,4-dimethylpyridin-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C7H10N2.ClH/c1-6-3-4-9-7(5-6)8-2;/h3-5H,1-2H3,(H,8,9);1H |

| Standard InChI Key | XPWSDNFBTLZYDO-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC=C1)NC.Cl |

| Canonical SMILES | CC1=CC(=NC=C1)NC.Cl |

Introduction

Chemical Identity and Classification

N,4-dimethylpyridin-2-amine hydrochloride belongs to the class of heterocyclic organic compounds containing a pyridine ring system. The compound features a pyridine core with two key modifications: a methyl substituent at the 4-position of the pyridine ring and a methylated amino group (-NHCH₃) at the 2-position . The hydrochloride form represents the salt created when the free base N,4-dimethylpyridin-2-amine is treated with hydrochloric acid, resulting in protonation of the nitrogen atom in the pyridine ring.

Structurally, this compound differs from its isomer 3,4-dimethylpyridin-2-amine hydrochloride, which has methyl groups positioned at the 3 and 4 positions of the pyridine ring and an unsubstituted amino group at position 2 . This structural difference is significant as it affects the compound's chemical properties, reactivity patterns, and potential applications in chemical synthesis and pharmaceutical research.

Structural Characteristics and Properties

Molecular Structure

The molecular structure of N,4-dimethylpyridin-2-amine hydrochloride consists of a pyridine ring with specific substitutions. The pyridine ring serves as the core scaffold, with a methyl group attached at position 4. At position 2, there is an amino group (-NH-) that is methylated, creating an N-methyl substituent. In the hydrochloride salt form, the pyridine nitrogen is protonated, with the chloride counterion balancing the positive charge .

The structural representation can be described using various notations. According to the available data, the SMILES notation for the free base is CC1=CC(=NC=C1)NC, which encodes the molecular structure in a linear format . The InChI representation, InChI=1S/C7H10N2/c1-6-3-4-9-7(5-6)8-2/h3-5H,1-2H3,(H,8,9), provides a standardized method for representing the molecular structure .

Spectroscopic Data and Identification

The compound can be identified through various analytical techniques. Mass spectrometry provides characteristic mass-to-charge ratios (m/z) for different adduct forms, which are useful for identification and quantification purposes .

Table 2: Predicted Mass Spectrometry Data for N,4-dimethylpyridin-2-amine Adducts

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 123.09168 | 123.3 |

| [M+Na]⁺ | 145.07362 | 136.6 |

| [M+NH₄]⁺ | 140.11822 | 132.5 |

| [M+K]⁺ | 161.04756 | 129.8 |

| [M-H]⁻ | 121.07712 | 126.2 |

| [M+Na-2H]⁻ | 143.05907 | 131.7 |

| [M]⁺ | 122.08385 | 126.0 |

| [M]⁻ | 122.08495 | 126.0 |

The predicted collision cross section (CCS) values provide important information for ion mobility spectrometry analysis, which is useful for compound identification in complex mixtures . These values represent the effective area of the molecule when interacting with a buffer gas in the ion mobility cell, offering additional structural information beyond mass spectrometry alone.

Related Compounds and Comparative Analysis

Comparison with 3,4-dimethylpyridin-2-amine hydrochloride

3,4-dimethylpyridin-2-amine hydrochloride (CAS: 873-27-8) is an isomer of N,4-dimethylpyridin-2-amine hydrochloride with distinct structural differences . In 3,4-dimethylpyridin-2-amine, the methyl groups are positioned at the 3 and 4 positions of the pyridine ring, while the amino group at position 2 remains unsubstituted.

Table 3: Comparison Between N,4-dimethylpyridin-2-amine hydrochloride and 3,4-dimethylpyridin-2-amine hydrochloride

| Property | N,4-dimethylpyridin-2-amine hydrochloride | 3,4-dimethylpyridin-2-amine hydrochloride |

|---|---|---|

| Molecular Formula | C₇H₁₁ClN₂ | C₇H₁₁ClN₂ |

| Molecular Weight | Similar to 158.6 Da | 158.62900 Da |

| Structure | Methyl at position 4 and on amino nitrogen | Methyl groups at positions 3 and 4 |

| CAS Number | Not specified in search results | 873-27-8 |

Despite having the same molecular formula, these compounds exhibit different chemical properties and reactivities due to their structural differences, particularly in the positioning of the methyl groups and the methylation state of the amino group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume